1-Cyclopropyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Description

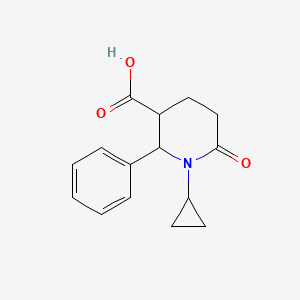

Structural Analysis of 1-Cyclopropyl-6-oxo-2-phenylpiperidine-3-carboxylic Acid

IUPAC Nomenclature and Molecular Formula

The IUPAC name of this compound is This compound , derived from its core piperidine ring, substituents, and functional groups. The molecular formula is C₁₅H₁₇NO₃ , corresponding to a molecular weight of 259.30 g/mol . Key structural features include:

- A piperidine ring (six-membered nitrogen-containing heterocycle) substituted at positions 1, 2, 3, and 6.

- A cyclopropyl group attached to the piperidine nitrogen (position 1).

- A phenyl group at position 2.

- A ketone group (6-oxo) and a carboxylic acid at position 3.

Table 1: Core Structural Features

| Position | Substituent/Functional Group | Bond Type |

|---|---|---|

| 1 | Cyclopropyl | N–C |

| 2 | Phenyl | C–C |

| 3 | Carboxylic acid | O–C–O |

| 6 | Ketone | C=O |

The compound’s SMILES notation, O=C(C(CC1)C(C2=CC=CC=C2)N(C3CC3)C1=O)O, reflects its connectivity and stereochemistry.

Stereochemical Configuration and Conformational Analysis

The piperidine ring adopts a chair conformation as the dominant geometry, influenced by steric and electronic factors. Key stereochemical considerations include:

- 2-Phenyl Group Orientation : The phenyl substituent at position 2 typically occupies an equatorial position due to reduced steric hindrance with axial substituents.

- 6-Oxo Group : The ketone at position 6 imposes partial double-bond character on the N–C bond, favoring a pseudoallylic strain that stabilizes axial substituents.

- 3-Carboxylic Acid : The carboxylic acid group at position 3 is positioned anti to the ketone, minimizing steric clashes.

X-ray Crystallography Data (When Available)

No direct X-ray crystallography data for this specific compound are publicly available. However, structural insights can be inferred from related piperidine derivatives:

- Piperidine-3-carboxylic acids : Typically adopt chair conformations with axial substituents at position 2.

- 6-Oxo Piperidines : The ketone group enforces a planar geometry at position 6, restricting ring flexibility.

For comparative analysis, the Cambridge Structural Database (CSD) reports similar piperidine derivatives with chair conformations and axial substituents.

Comparative Analysis with Related Piperidine Derivatives

This compound shares structural motifs with several piperidine-based compounds, differing in substituent placement and functional groups.

Table 2: Comparative Properties with Analogues

Key Structural Implications :

- 6-Oxo Group : Enhances rigidity and electronic effects compared to non-oxo analogues.

- Cyclopropyl vs. Methyl : The cyclopropyl group increases steric demand, favoring axial orientation and altering conformational equilibria.

- Carboxylic Acid Position : Position 3 allows for hydrogen bonding and salt formation, unlike position 2 analogues.

Properties

IUPAC Name |

1-cyclopropyl-6-oxo-2-phenylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c17-13-9-8-12(15(18)19)14(16(13)11-6-7-11)10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHJUYDWZNSTQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(C(CCC2=O)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-6-oxo-2-phenylpiperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable piperidine derivative, the cyclopropyl and phenyl groups can be introduced through specific alkylation and acylation reactions. The final step often involves the oxidation of the intermediate to form the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production typically requires the use of efficient catalysts, high-purity reagents, and controlled reaction environments to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-6-oxo-2-phenylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol or other functional groups.

Substitution: The phenyl and cyclopropyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-Cyclopropyl-6-oxo-2-phenylpiperidine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-6-oxo-2-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Data :

Comparison :

- The similar piperidine core and functional group alignment suggest comparable reactivity, but the cyclopropyl group in the target compound may confer enhanced ring strain and electronic effects.

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

Core Structure : Pyrrolidine (5-membered ring).

Substituents :

- Position 1: Methyl.

- Position 5: Ketone (vs. position 6 in piperidine analogs).

- Position 3: Carboxylic acid.

Comparison :

- The smaller pyrrolidine ring increases ring strain and reduces conformational flexibility compared to piperidine derivatives.

- Methyl at position 1 provides minimal steric hindrance, likely improving solubility compared to bulkier substituents.

2-(2-Cyclopropyl-1H-imidazol-1-yl)benzoic Acid

Core Structure : Imidazole (5-membered aromatic heterocycle).

Substituents :

- Position 2: Cyclopropyl.

- Position 1: Benzoic acid.

Comparison :

- The imidazole core introduces aromaticity and basicity absent in piperidine/pyrrolidine analogs.

- The cyclopropyl group here is part of an imidazole side chain, differing from the piperidine-based target compound. This structural divergence limits direct functional comparisons but highlights cyclopropyl’s versatility in diverse scaffolds.

Research Implications and Limitations

Biological Activity

1-Cyclopropyl-6-oxo-2-phenylpiperidine-3-carboxylic acid (CAS No. 477890-39-4) is a piperidine derivative characterized by a cyclopropyl group, a phenyl group, and a carboxylic acid functional group. Its unique structure bestows it with potential biological activities that are of significant interest in medicinal chemistry. This article explores the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 259.305 g/mol. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may influence its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound's ability to bind to these targets can alter their activity, leading to various biological effects. The precise pathways and targets are still under investigation but are crucial for understanding its therapeutic potential.

Biological Activity and Applications

Research indicates that this compound exhibits several promising biological activities:

1. Antitumor Activity

Studies have shown that derivatives of cyclopropane-containing compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to 1-Cyclopropyl-6-oxo-2-phenylpiperidine have demonstrated effective inhibition on the proliferation of U937 human myeloid leukemia cells without showing cytotoxic effects on normal cells .

2. Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. The unique structural features may enhance binding affinity to target enzymes, leading to effective inhibition.

3. Pharmacological Properties

The presence of a phenyl group in the structure contributes to enhanced pharmacological properties, including increased metabolic stability and improved bioavailability . This makes it a candidate for further development in drug formulation.

Case Studies

Several studies highlight the biological activity of compounds related to 1-Cyclopropyl-6-oxo-2-phenylpiperidine:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-cyclopropyl-6-oxo-2-phenylpiperidine-3-carboxylic acid, and what intermediates are critical for structural fidelity?

- Methodology : Synthesis typically involves multi-step protocols, starting with cyclopropane ring formation via [2+1] cycloaddition, followed by piperidine ring closure. Key intermediates include substituted phenylpiperidinones and cyclopropane-carboxylic acid derivatives. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to prevent racemization at chiral centers .

- Characterization : Intermediates are validated using HPLC (≥95% purity) and NMR (¹H/¹³C) to confirm regioselectivity. X-ray crystallography (as in ) is recommended for resolving stereochemical ambiguities .

Q. How do structural features of this compound influence its solubility and stability in aqueous buffers?

- Methodology : The carboxylic acid group enhances aqueous solubility at physiological pH, while the cyclopropyl and phenyl moieties contribute to lipophilicity. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) are performed to assess hydrolytic susceptibility of the lactam ring .

- Data Interpretation : LogP values (calculated via HPLC) should be cross-validated with computational tools like COSMO-RS to predict partition coefficients .

Advanced Research Questions

Q. How can green chemistry principles be applied to optimize the synthesis of this compound, and what trade-offs arise in yield versus sustainability?

- Methodology : Replace traditional solvents (DMF, THF) with bio-based alternatives (e.g., cyclopentyl methyl ether) and employ heterogeneous catalysts (e.g., immobilized palladium) to reduce waste. Microwave-assisted synthesis () can improve reaction efficiency but may require specialized equipment .

- Challenges : Green routes often yield 10–15% lower than conventional methods due to reduced reaction temperatures. Lifecycle analysis (LCA) is recommended to quantify environmental benefits .

Q. What strategies resolve contradictory bioactivity data across enzyme inhibition assays (e.g., IC₅₀ variability)?

- Methodology :

- Assay Conditions : Standardize buffer systems (e.g., Tris-HCl vs. phosphate) and validate enzyme activity controls.

- Data Normalization : Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) to confirm target engagement .

- Structural Analysis : Perform molecular docking (AutoDock Vina) to identify binding pose discrepancies caused by protonation states of the carboxylic acid group .

Q. How do structural analogs with modified cyclopropyl or phenyl groups affect target selectivity?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., 1-ethyl-6-oxo-2-(3-chlorophenyl) derivatives, ) and compare inhibition profiles against related enzymes (e.g., cyclooxygenase vs. phosphodiesterase).

- Computational Screening : Use QSAR models to predict substituent effects on binding entropy/enthalpy .

- Key Finding : Substitution at the phenyl ring’s para position (e.g., -F, -Cl) enhances selectivity for hydrophobic binding pockets .

Q. What computational and experimental approaches validate the compound’s conformational dynamics in solution?

- Methodology :

- NMR Relaxation Studies : Measure rotational correlation times to assess flexibility of the piperidine ring.

- MD Simulations : Run 100-ns trajectories (AMBER force field) to identify dominant conformers in aqueous and lipid bilayer environments .

Safety and Handling

Q. What safety precautions are critical when handling this compound, based on structural analogs’ hazards?

- Methodology :

- PPE : Use nitrile gloves and fume hoods due to potential respiratory irritation (analogous to cyclopropane derivatives in ).

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Key Notes

- Contradictions in bioactivity data require rigorous assay standardization and multi-technique validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.